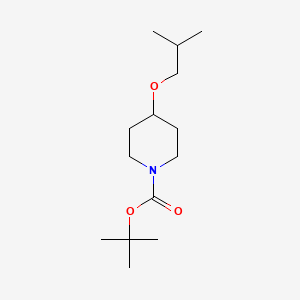

1-Boc-4-isobutoxypiperidine

描述

Strategic Importance of Piperidine (B6355638) Cores in Chemical Architecture

The piperidine ring, a six-membered heterocycle containing five carbon atoms and one nitrogen atom, is a foundational structural unit in a multitude of natural products and synthetic compounds. atamanchemicals.comnih.gov Its prevalence is particularly notable in the pharmaceutical industry, where it serves as a core scaffold in numerous approved drugs. thieme-connect.comresearchgate.netthieme-connect.com The piperidine framework is a key component in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govresearchgate.net

The strategic incorporation of a piperidine moiety into a potential drug candidate can confer several advantageous properties. Its three-dimensional, flexible ring structure can serve as an ideal scaffold for orienting functional groups to interact optimally with biological targets like enzymes and receptors. atamanchemicals.com The introduction of piperidine cores can modulate critical physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and in some cases, reduce toxicity. thieme-connect.comthieme-connect.com This versatility has cemented the piperidine ring as one of the most important and frequently utilized building blocks in the design and development of new therapeutic agents. researchgate.net

Role and Utility of the N-tert-Butoxycarbonyl (Boc) Protecting Group in Piperidine Chemistry

The secondary amine within the piperidine ring is a nucleophilic and basic center, which can lead to unwanted side reactions during multi-step syntheses. To achieve regioselective functionalization at other positions of the ring, this nitrogen atom must be temporarily masked or "protected." The N-tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis for this purpose. wikipedia.orgmasterorganicchemistry.com

The Boc group is typically introduced by treating the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.org Once installed, the Boc group is exceptionally useful due to its stability under a wide range of reaction conditions, particularly those involving nucleophiles and bases. organic-chemistry.org This robustness allows chemists to perform modifications on other parts of the molecule without disturbing the protected amine.

A key feature of the Boc group is its lability under acidic conditions. wikipedia.orgchemistrysteps.com It can be readily removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which regenerate the amine. wikipedia.org This "orthogonal" stability—stable to base but labile to acid—is crucial in complex syntheses, especially when other protecting groups sensitive to different conditions (like the base-labile Fmoc group) are present on the same molecule. masterorganicchemistry.comorganic-chemistry.org This strategic use of the Boc group enables intricate and controlled synthetic pathways, making it indispensable in modern piperidine chemistry. d-nb.info

Positioning of 1-Boc-4-isobutoxypiperidine within the Landscape of Functionalized Piperidine Derivatives

The true power of the piperidine scaffold is realized through its functionalization, creating a diverse array of derivatives for various applications. This compound is one such specialized derivative, representing a valuable building block for organic synthesis. It is part of a larger family of N-Boc-4-substituted piperidines, which are key intermediates in the synthesis of complex target molecules. sigmaaldrich.comsigmaaldrich.com For instance, related compounds like 1-Boc-4-piperidone and 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate) are well-known precursors in the synthesis of various pharmaceutical agents. sigmaaldrich.comwikipedia.org

This compound features two key structural elements: the acid-labile Boc group protecting the nitrogen and a stable isobutoxy ether linkage at the C4 position. This specific functionalization at the 4-position provides a distinct set of steric and electronic properties. The isobutoxy group can influence the molecule's lipophilicity, solubility, and potential for hydrogen bonding interactions, which can be critical for the biological activity of the final product.

As a synthetic intermediate, this compound allows for the incorporation of the 4-isobutoxypiperidine core into a larger molecular structure. Following subsequent reactions, the Boc group can be selectively removed to reveal the piperidine nitrogen, which can then be further functionalized, for example, through N-alkylation or N-arylation. This positions this compound as a highly useful and specific tool for chemists aiming to construct novel and complex molecules with precisely controlled architectures.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 509147-80-8 |

| Molecular Formula | C₁₄H₂₇NO₃ |

| Molecular Weight | 257.37 g/mol |

| IUPAC Name | tert-butyl 4-isobutoxypiperidine-1-carboxylate |

| Synonyms | this compound; 4-Isobutoxy-Piperidine-1-Carboxylic Acid Tert-Butyl Ester |

Structure

2D Structure

3D Structure

属性

分子式 |

C14H27NO3 |

|---|---|

分子量 |

257.37 g/mol |

IUPAC 名称 |

tert-butyl 4-(2-methylpropoxy)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H27NO3/c1-11(2)10-17-12-6-8-15(9-7-12)13(16)18-14(3,4)5/h11-12H,6-10H2,1-5H3 |

InChI 键 |

BXDOZNWNDZBOQM-UHFFFAOYSA-N |

SMILES |

CC(C)COC1CCN(CC1)C(=O)OC(C)(C)C |

规范 SMILES |

CC(C)COC1CCN(CC1)C(=O)OC(C)(C)C |

产品来源 |

United States |

Synthetic Methodologies for 1 Boc 4 Isobutoxypiperidine

Convergent and Divergent Synthesis Strategies

The synthesis of 1-Boc-4-isobutoxypiperidine itself is typically achieved through a linear sequence: preparation of the piperidine (B6355638) core, protection of the nitrogen atom, and subsequent functionalization of the 4-position. However, the core intermediate, 1-Boc-4-hydroxypiperidine, is a pivotal branching point for divergent synthesis. In a divergent strategy, a common intermediate is used to generate a library of structurally related compounds. From 1-Boc-4-hydroxypiperidine, a multitude of analogs can be created by reacting it with various electrophiles or nucleophiles, allowing for the rapid exploration of chemical space. This contrasts with a convergent synthesis, where different fragments of a molecule are prepared separately and then assembled in the final stages. While the direct assembly of this compound is not typically convergent, its building blocks could be incorporated into more complex targets using convergent approaches.

Precursor Synthesis Routes to 1-Boc-4-hydroxypiperidine

The synthesis of the crucial intermediate, 1-Boc-4-hydroxypiperidine, is well-established and primarily begins with 4-piperidone (B1582916) or its corresponding salts. The two main stages involve derivatizing the ketone and protecting the nitrogen atom.

Derivatization from 4-Piperidone and its Salts

The most common route to 1-Boc-4-hydroxypiperidine involves the reduction of the ketone functionality of a protected 4-piperidone intermediate, namely 1-Boc-4-piperidone. This ketone precursor is commercially available or can be synthesized from 4-piperidone hydrochloride hydrate. The reduction of the carbonyl group to a secondary alcohol is typically accomplished using a mild reducing agent to avoid affecting the Boc-protecting group. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reagent for this transformation.

One documented method involves dissolving tert-butyl 4-oxopiperidine-1-carboxylate in a solvent mixture such as tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH), cooling the solution, and adding sodium borohydride in portions. This approach yields the desired 4-hydroxy product with high efficiency. Another patented method starts with 4-piperidone hydrochloride hydrate, which is first neutralized and then subjected to reduction and subsequent Boc-protection. youtube.com

| Starting Material | Reagents | Solvent(s) | Temperature | Yield |

| tert-Butyl 4-oxopiperidine-1-carboxylate | Sodium borohydride (NaBH₄) | THF/MeOH | -10 °C | 87% |

| 4-Piperidone hydrochloride hydrate | 1. Liquid ammonia (B1221849) 2. Sodium borohydride (NaBH₄) | 1. Toluene 2. Methanol | Not specified | High |

N-Boc Protection Protocols for Piperidine Intermediates

The protection of the piperidine nitrogen is critical to prevent side reactions in subsequent synthetic steps. The tert-butoxycarbonyl (Boc) group is an ideal protecting group due to its stability under various conditions and its ease of removal under mild acidic conditions. The standard reagent for this protection is di-tert-butyl dicarbonate (B1257347), often abbreviated as (Boc)₂O.

There are two primary strategies for obtaining 1-Boc-4-hydroxypiperidine:

Protection followed by Reduction: In this pathway, 4-piperidone is first reacted with (Boc)₂O in the presence of a base to yield 1-Boc-4-piperidone. missouri.edu This intermediate is then isolated and subsequently reduced as described in the previous section.

Reduction followed by Protection: Alternatively, 4-piperidone can be reduced first to yield 4-hydroxypiperidine (B117109). This intermediate is then protected with (Boc)₂O. A typical procedure involves stirring 4-hydroxypiperidine with (Boc)₂O and a base like sodium hydrogen carbonate or potassium carbonate in a solvent such as dichloromethane (B109758) or methanol. youtube.com This method can be very efficient, sometimes achieving quantitative yields.

| Substrate | Reagent | Base | Solvent | Reaction Time |

| 4-Hydroxypiperidine | Di-tert-butyl dicarbonate | Sodium hydrogen carbonate | Dichloromethane/Water | 15 h |

| 4-Hydroxypiperidine | Di-tert-butyl dicarbonate | Potassium carbonate | Methanol | 6-8 h |

Etherification Approaches for the Isobutoxy Moiety Installation

With the precursor 1-Boc-4-hydroxypiperidine in hand, the final step is the installation of the isobutoxy group via an etherification reaction.

Mitsunobu Reaction as a Key Etherification Protocol

The Mitsunobu reaction is a powerful and widely used method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with inversion of stereochemistry. google.com It is particularly useful for the etherification of 1-Boc-4-hydroxypiperidine. sigmaaldrich.commasterorganicchemistry.com The reaction involves the activation of the hydroxyl group by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). sigmaaldrich.com

In the context of synthesizing this compound, the reaction would involve treating 1-Boc-4-hydroxypiperidine with isobutanol in the presence of the PPh₃ and DEAD/DIAD reagent system. The reaction proceeds through a complex mechanism where the phosphine and azodicarboxylate form a betaine (B1666868) intermediate, which activates the alcohol, allowing it to be displaced by the isobutoxide nucleophile (formed in situ from isobutanol).

| Component | Role | Common Examples |

| Alcohol | Substrate | 1-Boc-4-hydroxypiperidine |

| Nucleophile | Source of the alkoxy group | Isobutanol |

| Phosphine | Reducing agent / Activator | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Oxidizing agent / Activator | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) |

| Solvent | Reaction Medium | Tetrahydrofuran (THF), Dichloromethane (DCM) |

Alternative Alkylation and Etherification Methods for Hydroxyl-Functionalized Piperidines

While the Mitsunobu reaction is highly effective, the classic Williamson ether synthesis represents a primary alternative for this transformation. This method proceeds via an Sₙ2 mechanism and involves two main steps:

Deprotonation: The hydroxyl group of 1-Boc-4-hydroxypiperidine is deprotonated with a strong base to form the corresponding alkoxide. Sodium hydride (NaH) is a common choice for this step, as it irreversibly deprotonates the alcohol.

Nucleophilic Substitution: The resulting nucleophilic alkoxide then displaces a leaving group from an appropriate isobutyl electrophile, such as isobutyl bromide or isobutyl tosylate.

For this reaction to be successful, the alkyl halide should ideally be primary to minimize competing elimination reactions. Since isobutyl bromide is a primary halide, this pathway is a viable strategy for the synthesis of this compound. The reaction is typically run in an aprotic polar solvent like THF or DMF to promote the Sₙ2 mechanism.

Stereocontrolled Synthesis of this compound and Related Chiral Piperidine Scaffolds

The stereocontrolled synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry, as the precise three-dimensional arrangement of substituents on the piperidine ring is often critical for biological activity. The synthesis of specific chiral molecules like this compound relies on establishing a key stereocenter, typically at the C-4 position. This is most effectively achieved through the asymmetric synthesis of its precursor, chiral 1-Boc-4-hydroxypiperidine, from the prochiral N-Boc-4-piperidone. Subsequent etherification to install the isobutoxy group is generally a non-stereoselective process that preserves the existing chirality. Methodologies for creating these chiral piperidine scaffolds can be broadly categorized into enantioselective transformations, which create a new stereocenter from a non-chiral starting material, and diastereoselective reactions, where an existing stereocenter directs the formation of subsequent stereocenters.

Enantioselective Transformations in Piperidine Synthesis

Enantioselective strategies are fundamental for generating optically pure piperidine derivatives from prochiral precursors. A primary route to chiral this compound involves the asymmetric reduction of N-Boc-4-piperidone to form an enantiomerically enriched alcohol, which is then etherified.

One powerful method for this transformation is enzymatic reduction. Biocatalysis using ketoreductases (KREDs) offers high enantioselectivity under mild reaction conditions. mdpi.com While specific studies on the 4-piperidone are proprietary, the principle has been demonstrated effectively on analogous substrates like N-Boc-3-piperidone, where a co-expression of a ketoreductase and a cofactor-regenerating enzyme like glucose dehydrogenase (GDH) leads to the synthesis of (S)-N-Boc-3-hydroxypiperidine with high conversion and enantiomeric excess. mdpi.com This biocatalytic approach is recognized for its environmental friendliness and high selectivity. mdpi.com

Transition-metal catalysis provides another robust avenue for enantioselective synthesis. For instance, a palladium-catalyzed enantioselective borylative migration of an alkenyl nonaflate derived from N-Boc-4-piperidone has been developed. chemicalbook.com This method yields a chiral, optically enriched piperidinyl allylic boronate, which serves as a versatile intermediate for further stereoselective reactions to produce a variety of substituted dehydropiperidines. chemicalbook.com Fine-tuning of reaction conditions, such as solvent choice (e.g., cyclopentyl methyl ether), can achieve high enantioselectivity (up to 92% ee) with low catalyst loading. chemicalbook.com

For other chiral piperidine scaffolds, catalytic dynamic resolution (CDR) has proven effective. The CDR of racemic 2-lithio-N-Boc-piperidine using a chiral ligand can generate either enantiomer of a 2-substituted piperidine with high enantioselectivity. nih.gov This strategy has been applied to the synthesis of numerous alkaloids and medicinal compounds. nih.gov

| Method | Precursor | Key Reagent/Catalyst | Product Type | Ref. |

| Enzymatic Reduction | N-Boc-piperidone | Ketoreductase (KRED) | Chiral N-Boc-hydroxypiperidine | mdpi.com |

| Borylative Migration | N-Boc-4-piperidone derivative | Palladium catalyst / Chiral ligand | Chiral piperidinyl allylic boronate | chemicalbook.com |

| Dynamic Resolution | rac-2-lithio-N-Boc-piperidine | Chiral diamine ligand | Enantioenriched 2-substituted piperidines | nih.gov |

Diastereoselective Control in Functional Group Interconversions

Diastereoselective reactions are crucial for elaborating on existing chiral piperidine scaffolds, where the stereochemistry of a new functional group is controlled by a pre-existing stereocenter. These methods are essential for building complex, multi-substituted piperidine rings found in many pharmaceutical agents. nih.gov

A notable example is the photoredox-catalyzed α-amino C–H arylation of highly substituted piperidines. nih.govchemrxiv.orgscinapse.io This reaction demonstrates high diastereoselectivity, where the facial selectivity of the C-H functionalization is dictated by the thermodynamic stability of the resulting diastereomeric products. nih.govchemrxiv.org An initial, non-selective C-H arylation is followed by an epimerization step that enriches the more stable diastereomer, leading to high diastereomeric ratios. nih.govchemrxiv.org

The table below summarizes the results for the diastereoselective C–H arylation of a pre-functionalized piperidine (1a), showcasing the high level of stereocontrol achieved. nih.gov

| Entry | Coupling Partner | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | 4-cyanopyridine | 2n | 51 | >95:5 |

| 2 | 2-cyanopyridine | 2o | 74 | >95:5 |

| 3 | 2-cyano-4-trifluoromethylpyridine | 2p | 81 | 94:6 |

| 4 | 2-cyanobenzofuran | 2q | 75 | >95:5 |

Data adapted from a study on the diastereoselective functionalization of piperidines. nih.gov

Another powerful strategy involves catalyst-controlled C-H functionalization. Rhodium-catalyzed C-H insertions of donor/acceptor carbenes into N-Boc-piperidine can be directed to different positions of the ring with varying levels of diastereoselectivity depending on the catalyst and protecting group used. nih.gov For example, reactions catalyzed by Rh₂(R-TPPTTL)₄ were found to be highly diastereoselective (up to >30:1 dr) for C-2 functionalization. nih.gov

Furthermore, gold-catalyzed cyclization reactions provide an efficient route to piperidin-4-ols with excellent diastereoselectivity. nih.gov A one-pot sequence involving the cyclization of an N-homopropargyl amide followed by reduction and a spontaneous Ferrier rearrangement yields highly functionalized piperidin-4-ols. The diastereoselectivity of the ring-forming step was reported to be excellent, even at room temperature. nih.gov These methods highlight the modularity and stereocontrol achievable in modern synthetic approaches to complex piperidine structures. nih.govrsc.org

Chemical Reactivity and Synthetic Transformations of 1 Boc 4 Isobutoxypiperidine

Reaction Pathways of the Piperidine (B6355638) Heterocycle

The N-Boc-piperidine ring can undergo various reactions, typically involving the functionalization of the carbon atoms within the ring. The Boc group, being an electron-withdrawing group, can influence the reactivity of the adjacent α-protons.

One significant reaction pathway is the deprotonation at the C2 or C6 position (α to the nitrogen) using a strong base, such as s-butyllithium in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), to form an organolithium intermediate. This intermediate can then be trapped with various electrophiles to introduce substituents at the α-position. While specific studies on 1-Boc-4-isobutoxypiperidine are not prevalent, research on analogous N-Boc-piperidine systems demonstrates the feasibility of this approach for C-C bond formation.

Furthermore, palladium-catalyzed C-H arylation reactions have been developed for N-Boc-piperidines. These reactions can be directed to either the α or β position depending on the choice of ligands. For instance, the use of flexible biarylphosphine ligands can favor β-arylation, leading to 3-arylpiperidine derivatives.

Oxidative reactions of the piperidine ring are also possible. Depending on the reagents and conditions, oxidation can occur at the carbon atoms of the ring. For instance, reactions with iron(II)-hydrogen peroxide have been shown to oxidize N-acyl-piperidines to the corresponding piperidin-2-ones.

It is important to note that the isobutoxy group at the 4-position may exert some steric and electronic influence on these reactions, although specific studies detailing these effects on this compound are limited.

Functional Group Reactivity at the Isobutoxy Position

The isobutoxy group is an ether linkage, which is generally stable under many reaction conditions. However, it can be cleaved under strongly acidic conditions. The cleavage of ethers typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a counter-ion.

For this compound, treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) would be expected to cleave the isobutyl ether. This reaction would likely proceed through an S(_N)2 mechanism, where the halide ion attacks the less sterically hindered carbon of the protonated ether. In this case, attack at the isobutyl group would yield 4-hydroxypiperidine (B117109) (after deprotection of the Boc group) and isobutyl halide.

Lewis acids can also facilitate ether cleavage. Reagents like boron tribromide (BBr(_3)) are effective for cleaving ethers and could potentially be used to convert the isobutoxy group to a hydroxyl group under milder conditions than strong protic acids.

The reactivity of the isobutoxy group is generally independent of the piperidine ring and the N-Boc group, allowing for selective transformations if the appropriate reagents are chosen.

Deprotection Strategies of the N-Boc Moiety in this compound

The N-Boc protecting group is a cornerstone of modern organic synthesis due to its stability and the variety of methods available for its removal.

The most common method for the deprotection of the N-Boc group is through acid-catalyzed cleavage. The tert-butyl carbamate (B1207046) is highly susceptible to acidic conditions, which lead to the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide, liberating the free amine.

A variety of acids can be employed for this transformation, with trifluoroacetic acid (TFA) being one of the most common, often used in a dichloromethane (B109758) (DCM) solution. Another frequently used reagent is hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol (B129727). The choice of acid and solvent can be critical, especially when other acid-sensitive functional groups are present in the molecule.

In the case of this compound, the ether linkage of the isobutoxy group is generally stable to the milder acidic conditions used for Boc deprotection. However, prolonged exposure to strong acids or elevated temperatures could potentially lead to the cleavage of the isobutoxy group as a side reaction. Therefore, careful optimization of the reaction conditions is necessary to achieve selective deprotection of the N-Boc group.

Table 1: Common Acidic Conditions for N-Boc Deprotection

| Reagent | Solvent | Typical Conditions |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% TFA in DCM, room temperature |

| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4M HCl in dioxane, room temperature |

| Hydrochloric Acid (HCl) | Methanol (MeOH) | Saturated HCl in MeOH, 0°C to room temperature |

Orthogonal deprotection refers to the selective removal of one protecting group in the presence of others that are stable to the deprotection conditions. The N-Boc group is a key component of many orthogonal protection strategies.

While the Boc group is acid-labile, it is stable to a wide range of other conditions, including catalytic hydrogenation and basic conditions. This allows for the selective deprotection of other protecting groups in the presence of a Boc group. For example, a benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) group can be removed by hydrogenolysis (e.g., H(_2), Pd/C) without affecting the Boc group. Similarly, a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, can be removed with a mild base like piperidine, leaving the Boc group intact.

Conversely, if a molecule contains both a Boc group and a protecting group that is stable to acid but labile to other conditions (e.g., a silyl (B83357) ether), the Boc group can be selectively removed with acid. This orthogonality is a powerful tool in the synthesis of complex molecules containing multiple functional groups that require protection.

Table 2: Orthogonal Deprotection Schemes Involving the N-Boc Group

| N-Protecting Group 1 | N-Protecting Group 2 | Deprotection Condition for Group 1 | Effect on Group 2 |

|---|---|---|---|

| Boc | Cbz (Benzyloxycarbonyl) | Acid (e.g., TFA, HCl) | Stable |

| Boc | Fmoc (Fluorenylmethyloxycarbonyl) | Acid (e.g., TFA, HCl) | Stable |

| Cbz (Benzyloxycarbonyl) | Boc | Hydrogenolysis (H(_2), Pd/C) | Stable |

Strategic Applications of 1 Boc 4 Isobutoxypiperidine in Complex Molecular Assembly

Building Block Utility in Scaffold Construction

The design and synthesis of complex molecular architectures, particularly those with therapeutic potential, often rely on the use of versatile and well-defined building blocks. 1-Boc-4-isobutoxypiperidine, a derivative of piperidine (B6355638), serves as a valuable synthon in the construction of diverse molecular scaffolds. The piperidine ring is a prevalent motif in a wide array of biologically active natural products and synthetic pharmaceuticals. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's utility by modulating its reactivity and allowing for controlled, stepwise synthetic transformations.

The isobutoxy group at the 4-position introduces a degree of lipophilicity and conformational constraint, which can be advantageous in tuning the pharmacokinetic and pharmacodynamic properties of the final target molecule. The ether linkage of the isobutoxy group is generally stable under a variety of reaction conditions, allowing for chemical modifications at other positions of the piperidine ring without its interference.

Integration into Nitrogen-Containing Heterocyclic Architectures

This compound is a key starting material for the synthesis of a variety of nitrogen-containing heterocyclic systems. The Boc-protected nitrogen allows for selective functionalization at other positions before the piperidine nitrogen is deprotected and engaged in further reactions. This strategy is crucial in the construction of more complex heterocyclic frameworks where multiple reactive sites need to be differentiated.

For instance, the piperidine ring can be a central scaffold onto which other heterocyclic rings are appended. Following the construction of the desired molecular framework, the Boc group can be readily removed under acidic conditions to reveal the secondary amine. This newly liberated amine can then participate in a range of cyclization reactions to form fused or spirocyclic heterocyclic systems. The isobutoxy group, being relatively inert, is carried through the synthetic sequence, ultimately becoming an integral part of the final molecular architecture.

Formation of Bridged and Polycyclic Systems Incorporating Piperidine Rings

The construction of bridged and polycyclic systems presents a significant challenge in organic synthesis due to the inherent ring strain and complex three-dimensional structures. The rigid nature of the piperidine ring in this compound can be exploited to direct the formation of such intricate frameworks.

While specific examples involving this compound in the formation of bridged systems are not extensively documented, the general principles of using piperidine-based building blocks are well-established. Intramolecular reactions, such as cyclizations and cycloadditions, originating from functional groups strategically placed on the piperidine ring or its substituents, can lead to the formation of bridged structures. The isobutoxy group can influence the stereochemical outcome of these reactions by sterically directing the approach of reagents or by participating in non-covalent interactions that favor a particular transition state.

Role in Retrosynthetic Planning for Advanced Target Molecules

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available starting materials. This compound represents a valuable "synthon" in this context, embodying a protected piperidine core with a defined substitution pattern.

In the retrosynthetic disconnection of a complex target molecule containing a 4-isobutoxypiperidine moiety, this compound often emerges as a logical and strategic starting material. The Boc group simplifies the synthetic plan by masking the nucleophilicity of the piperidine nitrogen, thereby preventing unwanted side reactions during the early and intermediate stages of the synthesis.

The general strategy involves building up the complexity of the molecule around the this compound core. Once the desired carbon skeleton and functional groups are in place, the Boc group can be removed in a late-stage deprotection step to unveil the free piperidine nitrogen. This nitrogen can then be subjected to a final set of transformations, such as alkylation, acylation, or reductive amination, to complete the synthesis of the target molecule. This approach is particularly useful in the synthesis of pharmaceutical compounds where the piperidine nitrogen often plays a crucial role in biological activity.

Diversification and Derivatization Strategies for Novel Chemical Entities

The development of novel chemical entities with improved biological activity, selectivity, and pharmacokinetic properties is a central goal in medicinal chemistry. This compound provides a versatile platform for the generation of diverse libraries of compounds through various derivatization strategies.

Directed Functionalization of the Piperidine Ring

The piperidine ring of this compound can be functionalized at various positions to introduce new chemical diversity. While the 1- and 4-positions are already substituted, the carbon atoms at the 2-, 3-, 5-, and 6-positions are potential sites for further modification.

Directed ortho-metalation, a powerful technique for the functionalization of aromatic and heterocyclic compounds, can be adapted for the selective deprotonation and subsequent reaction of the piperidine ring. By choosing appropriate directing groups and reaction conditions, it is possible to introduce a variety of substituents, such as alkyl, aryl, and halogen groups, at specific positions on the ring.

| Position | Potential Functionalization | Reagents/Conditions |

| C-2/C-6 | Lithiation followed by electrophilic quench | n-BuLi, s-BuLi/TMEDA, then E+ |

| C-3/C-5 | Radical-based C-H functionalization | Photoredox catalysis, radical initiators |

These functionalization reactions, coupled with the inherent chirality of substituted piperidines, can lead to the synthesis of a wide range of stereochemically defined analogs.

Elaboration of the Isobutoxy Side Chain

The isobutoxy side chain of this compound also offers opportunities for chemical modification, albeit to a lesser extent than the piperidine ring itself. The ether linkage is generally stable, but the isobutyl group can be a site for functionalization.

Advanced Synthetic Methodologies and Catalysis

Organocatalytic Approaches to Piperidine (B6355638) Functionalization

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing metal-free alternatives for the construction of chiral molecules. nih.gov In the context of piperidine synthesis, organocatalysts, particularly those derived from proline and other chiral amines, facilitate a variety of cascade or domino reactions to build the heterocyclic ring with high stereocontrol. acs.orgnih.gov These reactions often combine multiple bond-forming events into a single, efficient operation.

One prominent strategy involves the domino Michael addition/aminalization process. acs.org This approach can construct polysubstituted piperidines from simple aldehydes and nitroolefins, creating multiple contiguous stereocenters with excellent enantioselectivity. acs.org The catalyst, typically a chiral secondary amine like an O-TMS protected diphenylprolinol, activates the aldehyde via enamine formation, initiating a cascade that leads to the piperidine core. acs.org While not a direct synthesis of 1-Boc-4-isobutoxypiperidine, this methodology allows for the introduction of functional groups that can be subsequently converted to the desired 4-alkoxy substituent.

Another key organocatalytic transformation is the intramolecular Mannich reaction. This reaction can be employed to synthesize 4-substituted piperidines with high stereoselectivity. For instance, a one-pot intramolecular Mannich reaction catalyzed by a secondary amine can yield heterocycles bearing two adjacent stereocentres with excellent cis-stereoselectivities and high enantiomeric excess values. organic-chemistry.org Such strategies provide a direct route to functionalized piperidine cores that are precursors to compounds like this compound.

Table 1: Research Findings on Organocatalytic Synthesis of Polysubstituted Piperidines This table presents representative data on the synthesis of functionalized piperidines using organocatalysis, highlighting catalyst performance, yield, and stereoselectivity.

| Catalyst | Reactants | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| O-TMS diphenylprolinol | Aldehydes, Nitroolefins | Polysubstituted Piperidine | 75-95 | >20:1 | 92-99 |

| Cinchona Alkaloid Squaramide | Hydroxymaleimides, p-QMs | Chiral Hemiketals | up to 99 | up to 99:1 | >99 |

| Proline Derivative | 2-oxopropyl-2-formylbenzoates, Anilines | 4-Aminoisochromanones | up to 85 | up to 99:1 | up to 99 |

Transition Metal-Mediated and Catalyzed Reactions

Transition metal catalysis offers a versatile and powerful platform for the synthesis and functionalization of piperidines. Palladium-catalyzed reactions, in particular, have been extensively developed for forming both C-N bonds to construct the ring and C-O bonds to introduce substituents like the isobutoxy group. researchgate.netmit.edu

A modern alternative to the classical Williamson ether synthesis for installing the isobutoxy group is the palladium-catalyzed C–O cross-coupling reaction. mit.edu This method can couple secondary alcohols, such as the key precursor 1-Boc-4-hydroxypiperidine, with aryl or alkyl halides under milder conditions than traditional methods. The use of specialized biaryl phosphine (B1218219) ligands is often crucial for achieving high efficiency, even with challenging substrates like (hetero)aryl chlorides. mit.edu This catalytic approach represents a significant advancement for the synthesis of complex ethers. nih.gov

Furthermore, transition metals are instrumental in novel strategies for constructing the piperidine ring itself. For example, palladium-catalyzed reductive Heck coupling provides a method to form highly substituted piperidine rings with good stereocontrol, avoiding the use of more toxic or sensitive reagents like Ni(COD)₂. nih.gov Similarly, palladium-catalyzed cyclization reactions can assemble highly substituted piperazines and related heterocycles from simple building blocks under mild conditions, demonstrating the power of this approach for creating diverse heterocyclic structures. acs.org

Table 2: Research Findings on Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols This table showcases the scope and efficiency of a modern palladium-catalyzed protocol for the etherification of secondary alcohols with various (hetero)aryl chlorides.

| (Hetero)aryl Chloride | Secondary Alcohol | Catalyst System | Temp (°C) | Yield (%) |

| 4-Chloroanisole | 1-Octan-2-ol | Pd₂(dba)₃ / L2 | 40 | 91 |

| 1-Chloronaphthalene | Cyclopentanol | Pd₂(dba)₃ / L2 | RT | 95 |

| 2-Chloropyridine | 1-Phenyl-1-propanol | Pd₂(dba)₃ / L2 | 40 | 85 |

| 3-Chlorobenzonitrile | Cyclohexanol | Pd₂(dba)₃ / L2 | RT | 93 |

Sustainable Synthesis Practices and Flow Chemistry for this compound Production

The production of fine chemicals and pharmaceutical intermediates is increasingly guided by the principles of green chemistry, which aim to minimize environmental impact. nih.govunibo.it Key metrics such as Process Mass Intensity (PMI)—the ratio of the total mass of materials used to the mass of the final product—and the E-Factor (environmental factor) are used to evaluate the "greenness" of a synthetic process. nih.govmdpi.com For a multi-step synthesis like that of this compound, minimizing solvent use, reducing waste, and employing catalytic rather than stoichiometric reagents are critical for improving sustainability. nih.gov

Flow chemistry, or continuous flow processing, is a technology that aligns well with green chemistry principles and is highly suitable for industrial production. nih.gov In a flow reactor, reagents are continuously pumped through a tube or capillary where the reaction occurs. This setup offers significant advantages over traditional batch processing, including superior heat and mass transfer, improved safety when handling hazardous reagents, and the potential for straightforward automation and scalability. nih.gov Multi-step syntheses can be "telescoped" in flow, where the output of one reactor directly feeds into the next, minimizing manual handling and purification steps. nih.gov

Biocatalysis offers another sustainable route, particularly for producing chiral intermediates. The asymmetric reduction of a ketone precursor to form a chiral alcohol, such as (S)-N-Boc-3-hydroxypiperidine, can be achieved with high efficiency and enantioselectivity using ketoreductase enzymes. mdpi.comchemicalbook.com These enzymatic processes operate under mild, aqueous conditions and are highly specific, representing an excellent green alternative to chemical methods. mdpi.com

Table 3: Comparison of Batch vs. Flow Chemistry for a Representative Etherification Reaction This conceptual table compares key parameters for a Williamson ether synthesis performed under traditional batch conditions versus a continuous flow setup.

| Parameter | Batch Processing | Flow Chemistry | Advantage of Flow |

| Reaction Time | 2-12 hours | 5-30 minutes | Increased throughput |

| Temperature Control | Moderate (potential for hotspots) | Precise and uniform | Improved safety and selectivity |

| Safety | Higher risk with exotherms/reagents | Enhanced containment, small volumes | Safer handling of hazardous materials |

| Scalability | Complex, requires larger vessels | "Scaling-out" by running longer | Easier transition from lab to production |

| Process Mass Intensity (PMI) | Higher (more solvent for workup) | Lower (reduced solvent, inline processing) | Reduced waste and environmental impact |

Future Research Perspectives and Emerging Directions

Design and Discovery of Enhanced Synthetic Pathways

The development of efficient and sustainable synthetic routes to 1-Boc-4-isobutoxypiperidine is paramount for its widespread application. Current synthetic strategies for analogous 4-alkoxypiperidines typically involve a two-step sequence starting from the commercially available 1-Boc-4-piperidone.

A plausible and established pathway involves the reduction of 1-Boc-4-piperidone to 1-Boc-4-hydroxypiperidine, followed by an etherification reaction. The initial reduction can be achieved using various reducing agents, with sodium borohydride (B1222165) being a common choice due to its mildness and selectivity.

The subsequent etherification is often accomplished via the Williamson ether synthesis. wikipedia.orgyoutube.commasterorganicchemistry.comlibretexts.orgkhanacademy.org This reaction involves the deprotonation of the hydroxyl group in 1-Boc-4-hydroxypiperidine with a strong base, such as sodium hydride, to form an alkoxide intermediate. This nucleophilic alkoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an isobutyl halide (e.g., isobutyl bromide or iodide) to furnish the desired this compound. wikipedia.orgyoutube.commasterorganicchemistry.comlibretexts.orgkhanacademy.org

Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic methods. This includes the exploration of catalytic and greener approaches to both the reduction and etherification steps. For instance, catalytic transfer hydrogenation using environmentally benign hydrogen donors could replace traditional metal hydride reagents for the reduction of the piperidone.

For the etherification step, advancements may come from the use of phase-transfer catalysis to avoid the need for strictly anhydrous conditions and strong, hazardous bases. Furthermore, the exploration of alternative etherification methods, such as the Mitsunobu reaction, could offer milder reaction conditions and broader substrate scope. sigmaaldrich.com

| Step | Reaction | Key Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Reduction of Ketone | 1-Boc-4-piperidone, Sodium borohydride (NaBH4), Methanol (B129727) (MeOH) | 1-Boc-4-hydroxypiperidine |

| 2 | Williamson Ether Synthesis | 1-Boc-4-hydroxypiperidine, Sodium hydride (NaH), Isobutyl bromide, Tetrahydrofuran (B95107) (THF) | This compound |

Unveiling Novel Reactivity and Transformation Mechanisms

The reactivity of this compound is primarily dictated by the interplay of its three key functional components: the Boc-protected amine, the piperidine (B6355638) ring, and the isobutoxy ether linkage. Understanding the reactivity of each of these components is crucial for designing novel transformations and synthetic applications.

The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. nbinno.com This stability allows for selective transformations at other positions of the molecule without affecting the nitrogen atom. nbinno.com However, the Boc group can be readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to reveal the secondary amine of the piperidine ring. nbinno.com This deprotection step is a gateway to a plethora of further functionalizations, such as N-alkylation, N-arylation, and acylation, enabling the synthesis of a diverse library of piperidine derivatives.

The isobutoxy group, being an ether, is generally unreactive under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions, such as with hydrobromic acid (HBr) or hydroiodic acid (HI), although this would likely also result in the removal of the Boc group.

Future research could explore novel transformations that leverage the unique electronic and steric properties of the isobutoxy group. For example, directed C-H activation or functionalization of the piperidine ring, influenced by the position and nature of the isobutoxy substituent, could lead to the development of new synthetic methodologies.

Computational Chemistry and Mechanistic Studies in Piperidine Synthesis

Computational chemistry has emerged as a powerful tool for elucidating reaction mechanisms, predicting reactivity, and guiding the design of new synthetic routes. nih.govresearchgate.netnih.govrsc.org In the context of this compound synthesis, computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into several key aspects.

For the initial reduction of 1-Boc-4-piperidone, computational studies can be employed to model the transition states for hydride attack, thereby predicting the stereochemical outcome of the reaction. This is particularly relevant if chiral reducing agents are used to achieve an enantioselective synthesis of a specific stereoisomer of 1-Boc-4-hydroxypiperidine.

In the subsequent Williamson ether synthesis, computational modeling can help to understand the reaction mechanism in detail. This includes calculating the activation energies for the SN2 pathway and potential competing elimination pathways. Such studies can aid in optimizing reaction conditions to maximize the yield of the desired ether product.

Furthermore, computational analysis of the conformational preferences of this compound can provide crucial information for its application in drug design. Understanding the low-energy conformations of the piperidine ring and the orientation of the isobutoxy group can help in predicting how the molecule might interact with biological targets. researchgate.net

| Computational Method | Area of Application | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state analysis, activation energy calculations, prediction of stereoselectivity. |

| Molecular Dynamics (MD) Simulations | Conformational Analysis | Identification of low-energy conformations, understanding the influence of the isobutoxy group on ring pucker. |

| Quantitative Structure-Activity Relationship (QSAR) | Drug Design | Modeling the relationship between the structure of derivatives and their biological activity. nih.gov |

Broader Impact on Chemical Discovery and Development

The 4-substituted piperidine scaffold is a cornerstone in modern medicinal chemistry, with numerous approved drugs incorporating this structural motif. nih.govnih.govthieme-connect.com The introduction of an isobutoxy group at the 4-position of the 1-Boc-piperidine core in this compound provides a unique building block for the synthesis of novel chemical entities with potentially improved pharmacological profiles.

The isobutoxy group can modulate the lipophilicity of a molecule, which is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties. By fine-tuning this property, medicinal chemists can optimize the pharmacokinetic profile of a drug candidate. Furthermore, the ether linkage is generally more metabolically stable than other functional groups, which can lead to improved in vivo half-life.

The deprotected 4-isobutoxypiperidine core can be incorporated into a wide range of molecular architectures targeting various biological receptors and enzymes. For instance, it can serve as a key component in the synthesis of ligands for G-protein coupled receptors (GPCRs), ion channels, and transporters, many of which are important drug targets. The versatility of this scaffold makes it a valuable tool for generating diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs. nih.govnih.govthieme-connect.com

The continued exploration of the synthesis and reactivity of this compound and its derivatives will undoubtedly contribute to the expansion of the chemical space available to medicinal chemists, ultimately fostering the discovery and development of new and improved therapeutic agents.

常见问题

Q. What are the established synthetic routes for 1-Boc-4-isobutoxypiperidine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves a multi-step process:

- Step 1 : Boc protection of the piperidine nitrogen under inert conditions using tert-butyloxycarbonyl (Boc) anhydride in solvents like dichloromethane or tetrahydrofuran (THF), with a base such as triethylamine .

- Step 2 : Introduction of the isobutoxy group at the 4-position via nucleophilic substitution. Common reagents include isobutyl bromide or tosylate, activated by potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF) .

Q. Key Considerations :

| Variable | Optimization Strategy |

|---|---|

| Solvent | THF enhances nucleophilicity; DMF improves solubility of bulky substrates. |

| Temperature | 0–25°C minimizes side reactions (e.g., de-Boc) . |

| Workup | Acidic aqueous washes (e.g., HCl) remove unreacted base; chromatography ensures purity (>95%) . |

Q. How is this compound characterized to confirm structural integrity?

- Spectroscopic Methods :

- Chromatography : HPLC or GC-MS verifies purity (>98%) and absence of deprotected byproducts .

Best Practices : Cross-reference data with PubChem entries (e.g., InChIKey: ABBIQGVRIOLJNV-UHFFFAOYSA-N for related Boc-piperidines) and literature analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Contradictions often arise from variations in assay conditions or impurities. Methodological solutions include:

- Orthogonal Assays : Validate antimicrobial or anticancer activity using both cell-based (e.g., MTT assay) and enzymatic (e.g., kinase inhibition) platforms .

- Structural-Activity Studies : Compare derivatives (e.g., 1-Boc-4-anilinopiperidine) to isolate the isobutoxy group’s contribution .

- Purity Controls : Quantify residual solvents (e.g., DMF) via GC-MS, as even trace amounts can skew bioactivity .

Q. Example Workflow :

Synthesize derivatives with systematic modifications (e.g., varying alkoxy groups).

Test in parallel under standardized conditions (pH 7.4, 37°C).

Use multivariate analysis (e.g., PCA) to identify critical structural motifs .

Q. How can computational modeling guide the optimization of this compound for target binding?

- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with enzymes (e.g., proteases) or receptors. The Boc group often stabilizes hydrophobic pockets, while the isobutoxy moiety may engage in hydrogen bonding .

- MD Simulations : Assess conformational flexibility of the piperidine ring under physiological conditions (e.g., solvation in water/DPPC bilayers) .

Case Study : Derivatives with fluorinated isobutoxy groups showed improved blood-brain barrier penetration in in silico predictions, validated via in vivo pharmacokinetic studies .

Q. What experimental designs mitigate challenges in scaling up this compound synthesis?

- Flow Chemistry : Continuous flow reactors reduce reaction times and improve heat management for exothermic steps (e.g., Boc protection) .

- Catalysis : Transition-metal catalysts (e.g., Pd/C) enhance efficiency in deprotection or coupling steps .

Q. Scalability Data :

| Parameter | Lab Scale (mg) | Pilot Scale (g) |

|---|---|---|

| Yield | 65–75% | 70–80% |

| Purity | >95% | >90% |

| Time | 48 h | 24 h |

Q. How do solvent and temperature affect the stability of this compound during storage?

- Stability Studies :

Recommendation : Use Karl Fischer titration to monitor moisture content, which accelerates deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。